![molecular formula C13H9F2NO2 B13430998 3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid CAS No. 211679-03-7](/img/structure/B13430998.png)
3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position and a 2,3-difluorophenylmethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Difluorophenylmethyl Group: The 2,3-difluorophenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where 2,3-difluorobenzyl chloride reacts with the pyridine ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the pyridine ring is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids, ketones, and aldehydes.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Difluorophenylpyridine: Lacks the carboxylic acid group but shares the difluorophenyl substitution.
4-Carboxypyridine: Contains the carboxylic acid group but lacks the difluorophenyl substitution.
Fluorinated Pyridines: A broad class of compounds with varying degrees of fluorination and substitution patterns.
Uniqueness
3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid is unique due to the specific combination of the 2,3-difluorophenylmethyl group and the carboxylic acid group on the pyridine ring. This unique structure imparts distinct physical, chemical, and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
211679-03-7 |
|---|---|
Formule moléculaire |
C13H9F2NO2 |
Poids moléculaire |
249.21 g/mol |
Nom IUPAC |
3-[(2,3-difluorophenyl)methyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H9F2NO2/c14-11-3-1-2-8(12(11)15)6-9-7-16-5-4-10(9)13(17)18/h1-5,7H,6H2,(H,17,18) |
Clé InChI |
DOTXILIPZXGHOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)CC2=C(C=CN=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


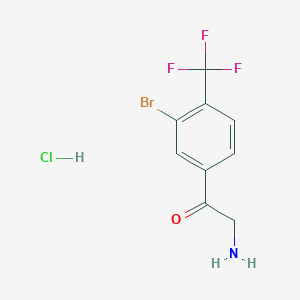
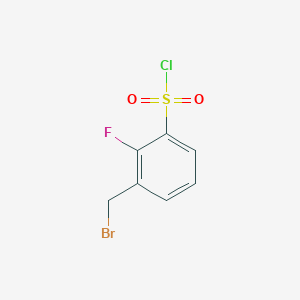
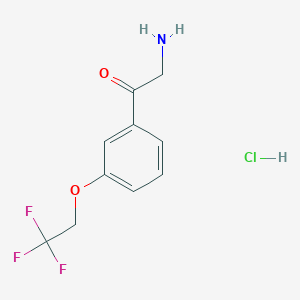
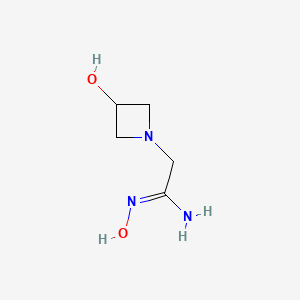

![benzyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B13430937.png)
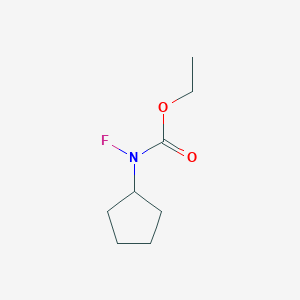
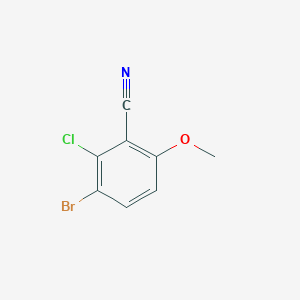
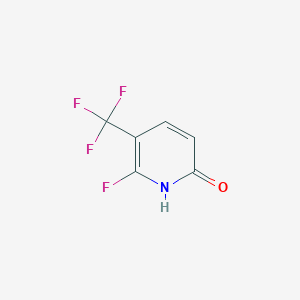
![levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl](/img/structure/B13430974.png)
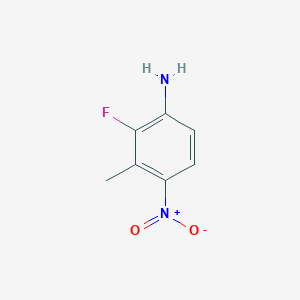
![3-ethoxy-4-[[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]carbonyl] Benzeneacetic acid](/img/structure/B13430982.png)


